molecular formula C10H15N3O2 B14186334 5-nitro-N-pentylpyridin-2-amine CAS No. 922719-02-6

5-nitro-N-pentylpyridin-2-amine

Cat. No.: B14186334
CAS No.: 922719-02-6
M. Wt: 209.24 g/mol
InChI Key: JCUIZTMBXZNMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N-pentylpyridin-2-amine is an organic compound with the molecular formula C10H15N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The nitro group attached to the pyridine ring significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-pentylpyridin-2-amine typically involves the nitration of N-pentylpyridin-2-amine. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-pentylpyridin-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to nitro compounds.

Major Products Formed

    Reduction: The major product is 5-amino-N-pentylpyridin-2-amine.

    Substitution: Products vary depending on the nucleophile used, resulting in various substituted pyridine derivatives.

    Oxidation: Oxidation products are less common but can include pyridine N-oxides.

Scientific Research Applications

5-nitro-N-pentylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-N-pentylpyridin-2-amine involves its interaction with biological molecules through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the generation of reactive oxygen species, which can have various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-nitro-2-aminopyridine: Similar in structure but lacks the pentyl group, which affects its solubility and reactivity.

    2-nitropyridine: Lacks the amino and pentyl groups, making it less versatile in chemical reactions.

    N-pentylpyridin-2-amine: Lacks the nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness

5-nitro-N-pentylpyridin-2-amine is unique due to the presence of both the nitro and pentyl groups. The nitro group enhances its reactivity in reduction and substitution reactions, while the pentyl group improves its solubility in organic solvents and its potential for biological interactions .

Properties

CAS No.

922719-02-6

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

5-nitro-N-pentylpyridin-2-amine

InChI

InChI=1S/C10H15N3O2/c1-2-3-4-7-11-10-6-5-9(8-12-10)13(14)15/h5-6,8H,2-4,7H2,1H3,(H,11,12)

InChI Key

JCUIZTMBXZNMNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.